2-(3,5-Dichlorophenyl)ethanol
Overview
Description
2-(3,5-Dichlorophenyl)ethanol is an organic compound with the chemical formula C8H8Cl2O. It is a colorless liquid with a pungent odor at room temperature . This compound is often used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-(3,5-Dichlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of 2-(3,5-Dichlorophenyl)ethanol is currently unknown due to the lack of specific studies on this compound . Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets causing changes at the molecular level .
Pharmacokinetics
A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, was found to be excreted in urine after oral administration .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dichlorophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Toxic or adverse effects can occur at high doses, including potential damage to liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect the levels of various metabolites and influence the overall metabolic flux. The compound can also be converted into other metabolites, which may have their own biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-Dichlorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(3,5-dichlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride in a suitable solvent like methanol . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3,5-dichlorophenyl)acetaldehyde using a metal catalyst such as palladium on carbon. This method allows for the efficient and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,5-dichlorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can yield 2-(3,5-dichlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
Oxidation: 2-(3,5-Dichlorophenyl)acetaldehyde
Reduction: 2-(3,5-Dichlorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagents used
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
- 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
Uniqueness
2-(3,5-Dichlorophenyl)ethanol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dichlorophenyl group contributes to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPYSVJHLUKSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374188 | |
Record name | 2-(3,5-dichlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93427-13-5 | |
Record name | 2-(3,5-dichlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dichlorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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